N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenyl group and a formyl group. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
The compound N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide has been identified to target several key proteins in the cell. These include mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) .
Mode of Action
It is known that azole antifungals, which are structurally similar, inhibit the biosynthesis of ergosterol, a constituent of fungal cell membranes . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell function.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are all involved in various cellular processes, including cell growth, proliferation, and survival . By interacting with these targets, the compound could potentially disrupt these processes, leading to downstream effects on cell function.
Result of Action
The result of the compound’s action is likely to be dependent on the specific cell type and the presence of the target proteins. Given its potential targets, it is plausible that the compound could have antifungal or anticancer effects . .
Biochemical Analysis
Biochemical Properties
N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide may interact with several biomolecules. It has been suggested that it could potentially target mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These interactions could play a significant role in various biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its potential anticancer activities. It has been shown to have selective antiproliferative and cytotoxic preferences for certain human tumor cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with potential targets such as mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . These interactions could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide typically involves the reaction of 2,4-difluoroaniline with piperazine derivatives under controlled conditions. One common method includes the condensation of 2,4-difluoroaniline with 4-formylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-(2,4-difluorophenyl)-4-carboxylpiperazine-1-carboxamide.
Reduction: N-(2,4-difluorophenyl)-4-hydroxymethylpiperazine-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Another compound with a similar fluorinated phenyl group but different functional groups attached to the piperazine ring.
N-(2,4-difluorophenyl)-2′,4′-difluoro-4-hydroxybiphenyl-3-carboxamide: A compound with additional fluorine substitutions and a biphenyl structure.
Uniqueness
N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide stands out due to its specific combination of a formyl group and a piperazine ring, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2/c13-9-1-2-11(10(14)7-9)15-12(19)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSCNQIEWHTEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.